molecular formula C11H11BrN2S B13251659 N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

Cat. No.: B13251659
M. Wt: 283.19 g/mol
InChI Key: FRVHZEYTTAXKMA-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine: is an organic compound that features a bromothiophene moiety attached to a methylpyridine amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine typically involves a Suzuki cross-coupling reaction. This reaction is facilitated by a palladium catalyst and involves the coupling of a bromothiophene derivative with a pyridine amine . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, often around 90°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-2-3-10(5-13-8)14-6-11-4-9(12)7-15-11/h2-5,7,14H,6H2,1H3

InChI Key

FRVHZEYTTAXKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

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